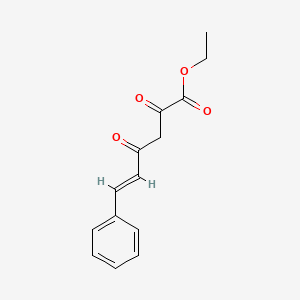
Ethyl 2,4-dioxo-6-phenylhex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dioxo-6-phenylhex-5-enoate typically involves the esterification of 2,4-dioxo-6-phenylhex-5-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxo-6-phenylhex-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or other substituted esters.
Scientific Research Applications
Ethyl 2,4-dioxo-6-phenylhex-5-enoate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In the study of enzyme kinetics and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery and development.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dioxo-6-phenylhex-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dioxo-5-methylhexanoate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Contains a pyrimidine ring instead of a simple alkene.
Uniqueness
Ethyl 2,4-dioxo-6-phenylhex-5-enoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in both research and industrial applications .
Biological Activity
Ethyl 2,4-dioxo-6-phenylhex-5-enoate, a compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and related studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H14O4 |
| Molecular Weight | 246.26 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Synthesis and Derivatives
This compound can be synthesized through various methods, including condensation reactions. A notable study demonstrated the condensation of this compound with 4-substituted phenylhydrazines to yield trisubstituted pyrazoles, which exhibited potential hypoglycemic and antibacterial activities . The synthesis pathway typically involves the reaction of ethyl acetoacetate derivatives with appropriate hydrazines under controlled conditions.
Antibacterial Activity
Research has indicated that derivatives of this compound possess significant antibacterial properties. In particular, the synthesized pyrazoles derived from this compound have shown efficacy against various bacterial strains, suggesting a potential application in antibiotic development .
Hypoglycemic Effects
The same derivatives have also been investigated for their hypoglycemic effects. Studies suggest that these compounds may help in managing blood sugar levels, making them candidates for further research in diabetes treatment .
Case Studies and Research Findings
-
Study on Pyrazole Derivatives :
- Objective : To evaluate the antibacterial and hypoglycemic effects of compounds derived from this compound.
- Method : Condensation reactions with various hydrazines were conducted to synthesize derivatives.
- Results : The resulting pyrazoles exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, along with hypoglycemic effects in diabetic models .
-
Enantioselective Synthesis :
- Objective : To explore the enantioselective synthesis of cyclobutanes using this compound derivatives.
- Method : A three-component process involving dirhodium catalysts was employed.
- Results : High yields (up to 94% enantiomeric excess) were achieved, indicating the compound's versatility in synthetic applications .
Properties
CAS No. |
1027-41-4 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl (E)-2,4-dioxo-6-phenylhex-5-enoate |
InChI |
InChI=1S/C14H14O4/c1-2-18-14(17)13(16)10-12(15)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+ |
InChI Key |
ZYTPZSVMXSYIFE-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)C(=O)CC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















